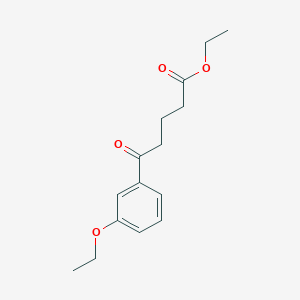

Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate, commonly known as EEVO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEVO is a derivative of valeric acid and is synthesized through a series of chemical reactions.

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate, due to its unique chemical structure, plays a role in various chemical reactions and synthesis processes. For instance, Kurihara et al. (1980) described the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to the formation of different pyrazole derivatives (Kurihara, Uno, & Sakamoto, 1980). Similarly, Cubbon and Hewlett (1968) discussed the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate (Cubbon & Hewlett, 1968).

Crystallography and Molecular Structure

The compound also finds applications in the field of crystallography and molecular structure analysis. Xie, Meyers, and Robinson (2004) detailed the synthesis of a structurally similar compound and its crystallographic characterization (Xie, Meyers, & Robinson, 2004).

Pharmaceutical Research

In pharmaceutical research, Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate derivatives have been explored for their potential applications. For example, Thomas et al. (2017) investigated 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which have shown pronounced anti-proliferative activity in certain tumor cell types (Thomas et al., 2017).

Enantioselective Synthesis

The compound is also significant in enantioselective synthesis. Blandin, Carpentier, and Mortreux (1998) highlighted its use in the hydrogenation process to achieve chiral α-hydroxy-γ-butyrolactone, an important component in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).

Biochemistry and Metabolism

In the field of biochemistry and metabolism, the compound's derivatives have been identified in various studies. For instance, Kuhara et al. (1983) identified 3-hydroxy-3-ethylglutaric acid in the urine of patients with propionic acidaemia, suggesting a role in metabolic disorders (Kuhara et al., 1983).

properties

IUPAC Name |

ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-13-8-5-7-12(11-13)14(16)9-6-10-15(17)19-4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVDPCGABCRMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.